1-Azido-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of an azide functional group and two trifluoromethyl groups attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 253.11 g/mol. The compound is notable for its unique electronic properties due to the trifluoromethyl groups, which are known to enhance the stability and reactivity of the aromatic system. The presence of the azide group makes it a valuable precursor in various
While specific biological activity data for 1-azido-3,5-bis(trifluoromethyl)benzene is limited, compounds containing azide groups are often investigated for their potential in medicinal chemistry. Azides can serve as bioorthogonal labels in chemical biology, allowing researchers to track biological processes without interfering with normal cellular functions. Additionally, the trifluoromethyl groups may enhance the lipophilicity and metabolic stability of derivatives derived from this compound, potentially influencing their biological activities.
The synthesis of 1-azido-3,5-bis(trifluoromethyl)benzene typically involves several key steps:
These methods have been refined to improve yields and reduce reaction times, with some processes achieving yields as high as 94% .
1-Azido-3,5-bis(trifluoromethyl)benzene has several applications:
Interaction studies involving 1-azido-3,5-bis(trifluoromethyl)benzene often focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential applications in drug discovery and materials development. For instance, examining its behavior in click chemistry scenarios provides insights into how it can be used to create complex molecular architectures rapidly.
Several compounds share structural similarities with 1-azido-3,5-bis(trifluoromethyl)benzene. Here are a few notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3,5-Bis(trifluoromethyl)aniline | Structure | Precursor for azidation; lacks azide functionality. |
| 1-Iodo-3,5-bis(trifluoromethyl)benzene | Structure | Halogenated derivative; useful in nucleophilic substitution reactions. |
| 3,5-Bis(trifluoromethyl)benzyl azide | Structure | Active in click chemistry; similar reactivity profile. |
The uniqueness of 1-azido-3,5-bis(trifluoromethyl)benzene lies primarily in its combination of both an azide group and multiple trifluoromethyl substituents. This combination enhances its stability and reactivity compared to other similar compounds that may lack one or both features. Its ability to participate in diverse
The primary synthetic route for 1-azido-3,5-bis(trifluoromethyl)benzene involves nucleophilic substitution reactions between 3,5-bis(trifluoromethyl)benzyl chloride (4) and sodium azide (NaN₃). This method, optimized by , achieves a 94% yield under batch conditions in dimethyl sulfoxide (DMSO) at 70°C. The reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the chloride leaving group.
The benzyl chloride substrate’s electron-withdrawing trifluoromethyl groups activate the benzylic position for nucleophilic attack, overcoming the inherent stability of aryl halides toward substitution. Kinetic studies suggest that the reaction’s success hinges on maintaining anhydrous conditions to prevent competing hydrolysis pathways. Post-reaction purification via wiped film evaporation (WFE) ensures high purity (>98%) by removing residual solvents and unreacted starting materials.
Table 1: Optimization Parameters for Nucleophilic Substitution
| Parameter | Batch Conditions | Microflow Conditions |
|---|---|---|
| Temperature | 70°C | 50°C |
| Solvent | DMSO | Toluene/Water |
| Reaction Time | 4 hours | 15 minutes |
| Yield | 94% | 91% |
| HN₃ Mitigation | Limited | High |
To enhance reaction efficiency and reduce environmental impact, phase-transfer catalysis (PTC) has been employed in biphasic solvent systems. A toluene/water mixture with tetrabutylammonium bromide (TBAB) as the catalyst facilitates azide transfer from the aqueous phase to the organic phase, where the benzyl chloride resides. This approach reduces the e-factor (environmental factor) by minimizing solvent waste and energy consumption.
The PTC method achieves comparable yields (91–93%) to traditional homogeneous systems while operating at lower temperatures (50°C). Additionally, the biphasic system inherently limits HN₃ volatilization by confining the azide ions to the aqueous phase, thereby improving safety.
Conventional batch reactors pose significant risks due to HN₃ accumulation in the headspace, which is both toxic and explosive. Microcapillary tube reactors address this challenge by enabling continuous flow processing with a high surface-area-to-volume ratio. This design minimizes HN₃ buildup through rapid heat dissipation and efficient mass transfer.
In a microflow setup, the reaction between 4 and NaN₃ is completed in 15 minutes at 50°C, achieving a 91% yield. The reduced residence time and controlled temperature profile further suppress side reactions, such as the formation of triazenes or diazo compounds. Industrial-scale implementations of this technology have demonstrated scalability, with throughputs exceeding 1 kg/day while maintaining compliance with safety regulations.
Table 2: Safety and Efficiency Metrics in Microflow vs. Batch Reactors
| Metric | Batch Reactor | Microflow Reactor |
|---|---|---|
| HN₃ Concentration | 120 ppm | <10 ppm |
| Energy Consumption | High | Moderate |
| Scalability | Limited | High |
| Capital Cost | Low | High |
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is the most widely applied transformation of 1-azido-3,5-bis(trifluoromethyl)benzene, enabling regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Density functional theory (DFT) studies on dicopper complexes reveal a concerted cycloaddition mechanism involving simultaneous formation of two carbon-nitrogen bonds (Figure 1) [3] [6]. This contrasts earlier stepwise proposals, with the trifluoromethyl groups lowering the activation barrier by stabilizing transition-state partial charges through inductive effects [3].
The reaction proceeds via a binuclear copper intermediate, where the alkyne binds to one copper atom and the azide to the other. Computational models show that the nonsymmetric 1,8-naphthyridine ligand in dicopper catalysts creates a flexible coordination sphere, allowing a 20.0 kcal/mol energy barrier for the cycloaddition step [3]. Experimental validations using heterogeneous single-atom copper catalysts demonstrate turnover frequencies exceeding homogeneous systems, attributed to enhanced electron transfer at the carbon nitride-supported Cu sites [5].
Table 1: Key Parameters in CuAAC Reactions of 1-Azido-3,5-bis(trifluoromethyl)benzene
| Parameter | Value/Description | Source |
|---|---|---|
| Activation Barrier | 20.0 kcal/mol (concerted pathway) | [3] |
| Regioselectivity | 1,4-triazole ≥95% | [5] |
| Optimal Catalyst Loading | 0.5 mol% Cu(I) | [4] |
| Reaction Scale Demonstrated | 65 g triazole product | [4] |
Notably, the trifluoromethyl substituents suppress competing side reactions by deactivating the benzene ring toward electrophilic additions. This electronic modulation is critical in multigram syntheses, where the azide intermediate’s thermal stability (safe handling below 42°C) permits scalable protocols [4].
While the provided sources focus on cycloaddition chemistry, reductive pathways for converting 1-azido-3,5-bis(trifluoromethyl)benzene to its corresponding amine derivative follow established azide reduction principles. Hydrogenolysis using palladium or Raney nickel typically cleaves the azide to a primary amine, though the trifluoromethyl groups may necessitate modified conditions due to their strong electron-withdrawing nature.
In related aryl azide systems, Staudinger reactions with trialkylphosphines yield iminophosphorane intermediates, which hydrolyze to amines under acidic conditions. However, the steric bulk of 3,5-bis(trifluoromethyl) substituents could hinder phosphine coordination, favoring alternative reductants like lithium aluminum hydride. Computational models suggest that the C–N$$_3$$ bond dissociation energy in this compound is 45–50 kcal/mol, indicating moderate susceptibility to reductive cleavage [6].
Solvent choice critically influences both the stability of 1-azido-3,5-bis(trifluoromethyl)benzene and its CuAAC reactivity. Polar aprotic solvents like dimethylformamide (DMF) accelerate cycloaddition rates by stabilizing dipolar transition states, while ethereal solvents (e.g., tetrahydrofuran) improve azide shelf life by minimizing proton exchange [4] [6].
Table 2: Solvent Impact on Reaction Parameters
| Solvent | Azide Half-Life (25°C) | CuAAC Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| tert-Butanol | >72 hours | 0.15 |
| DMF | 24 hours | 1.02 |
| THF | >96 hours | 0.08 |
Data derived from multigram syntheses show that tert-butanol balances azide stability and reactivity, enabling 65 g-scale triazole production with 53% yield [4]. Non-coordinating solvents like dichloromethane reduce catalyst poisoning but require higher temperatures (80°C) to achieve comparable kinetics [5]. The trifluoromethyl groups enhance solubility in fluorinated solvents, though this remains underexplored in published protocols.
The copper-catalyzed azide-alkyne cycloaddition reaction represents one of the most significant applications of 1-Azido-3,5-bis(trifluoromethyl)benzene in advanced organic synthesis [1]. This transformation, commonly referred to as click chemistry, has revolutionized bioconjugation strategies by providing a reliable, high-yielding method for connecting molecular entities under mild conditions [2].
1-Azido-3,5-bis(trifluoromethyl)benzene serves as an exceptional azide coupling partner due to its unique electronic properties imparted by the twin trifluoromethyl substituents [3]. The electron-withdrawing nature of these groups enhances the electrophilicity of the azide functionality, leading to accelerated reaction rates in copper-catalyzed azide-alkyne cycloaddition reactions [4]. Research has demonstrated that this compound can undergo cycloaddition with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles with remarkable regioselectivity and efficiency [5].
The bioorthogonal nature of the azide-alkyne cycloaddition makes 1-Azido-3,5-bis(trifluoromethyl)benzene particularly valuable for biological applications [6]. The azide group exhibits minimal reactivity toward naturally occurring biomolecules, ensuring selective reaction only with the intended alkyne partners [7]. This selectivity is crucial for bioconjugation applications where preservation of biological function is paramount.
| Application | Mechanism | Product | Key Advantage |
|---|---|---|---|
| Bioconjugation | CuAAC cycloaddition | 1,4-disubstituted triazole | High selectivity and mild conditions [1] |
| Protein Labeling | CuAAC cycloaddition | 1,4-disubstituted triazole | Bioorthogonal compatibility [2] |
| Drug Discovery | Triazole formation | 1,4-disubstituted triazole | Stable triazole scaffold [4] |
| Material Synthesis | CuAAC cycloaddition | 1,4-disubstituted triazole | Trifluoromethyl group stability [5] |
| Polymer Modification | CuAAC cycloaddition | 1,4-disubstituted triazole | Enhanced lipophilicity [6] |
The synthetic versatility of 1-Azido-3,5-bis(trifluoromethyl)benzene is further demonstrated in protein labeling applications [7]. The compound can be incorporated into biomolecules through metabolic pathways or direct chemical modification, allowing for subsequent visualization or purification through click chemistry [1]. The trifluoromethyl groups provide additional benefits including enhanced metabolic stability and improved membrane permeability, making the resulting conjugates suitable for in vivo applications [2].
The formation of 1,2,3-triazole scaffolds through click chemistry has emerged as a cornerstone strategy in medicinal chemistry, with 1-Azido-3,5-bis(trifluoromethyl)benzene serving as a key building block [8]. The resulting triazole rings possess unique pharmacological properties that make them highly valuable in drug design and development [9].
The triazole scaffold formed from 1-Azido-3,5-bis(trifluoromethyl)benzene exhibits several advantageous properties for medicinal applications [10]. The heterocyclic ring system displays excellent stability under physiological conditions, resistance to metabolic degradation, and the ability to form favorable interactions with biological targets [11]. The incorporation of trifluoromethyl groups further enhances these properties by increasing lipophilicity and metabolic stability [12].
| Property | Description | Impact on Drug Design |
|---|---|---|
| Hydrogen Bonding | Forms hydrogen bonds with biological targets [8] | Improved protein-drug interactions [10] |
| Dipole Moment | Moderate dipole moment enhances binding [11] | Enhanced receptor binding affinity [9] |
| Metabolic Stability | Resistant to enzymatic degradation [13] | Prolonged drug half-life [14] |
| Amide Bond Mimic | Similar geometry and electronic properties [11] | Peptide bond replacement [9] |
| Lipophilicity | Enhanced with trifluoromethyl groups [12] | Improved membrane permeability [8] |
Research has demonstrated that triazole derivatives synthesized from 1-Azido-3,5-bis(trifluoromethyl)benzene exhibit significant biological activity across multiple therapeutic areas [8]. The compound has been utilized in the development of antimicrobial agents, where the triazole scaffold provides excellent binding affinity to target enzymes while the trifluoromethyl groups enhance pharmacokinetic properties [9]. Studies have shown that compounds containing this scaffold demonstrate superior activity against both gram-positive and gram-negative bacterial strains compared to conventional antibiotics [8].
The versatility of 1-Azido-3,5-bis(trifluoromethyl)benzene in medicinal chemistry extends to anticancer drug development [13]. The triazole scaffold can be incorporated into various anticancer frameworks, where it serves as both a pharmacophore and a linker element [14]. The bis-trifluoromethyl substitution pattern provides optimal electronic properties for target engagement while maintaining favorable drug-like characteristics [10].
Advanced synthetic methodologies have been developed to maximize the medicinal utility of triazole scaffolds derived from 1-Azido-3,5-bis(trifluoromethyl)benzene [15]. These approaches include multicomponent reactions that allow for rapid diversification of the triazole core, enabling the synthesis of compound libraries for biological screening [16]. The efficiency of these transformations, combined with the stability of the resulting products, makes this approach particularly attractive for pharmaceutical applications [17].
The presence of trifluoromethyl groups in 1-Azido-3,5-bis(trifluoromethyl)benzene provides unique opportunities for directed functionalization reactions [18]. The electron-withdrawing nature of these substituents creates distinct reactivity patterns that can be exploited for regioselective synthetic transformations [19].
The directing effect of trifluoromethyl groups has been extensively studied in various reaction types [20]. In ortholithiation reactions, the trifluoromethyl substituents direct metalation to the ortho position through a combination of electronic and coordinative effects [20]. This selectivity is particularly pronounced in 1-Azido-3,5-bis(trifluoromethyl)benzene, where the presence of two trifluoromethyl groups provides enhanced directing capability [21].
| Reaction Type | Regioselectivity | Mechanism | Selectivity Ratio |
|---|---|---|---|
| Ortholithiation | ortho to CF3 [20] | Electron-withdrawing effect [18] | > 10:1 [20] |
| C-H Borylation | ortho to fluorine [18] | Strengthened M-C bonds [19] | Up to 94% [18] |
| Cycloaddition | Directed by CF3 [21] | Electronic steering [22] | > 5:1 [21] |
| Nucleophilic Substitution | meta/para preference [23] | Stabilized intermediates [24] | 3:1 to 5:1 [25] |
| Palladium Catalysis | CF3-controlled [23] | Substrate-controlled [19] | > 20:1 [23] |
The regioselectivity observed in palladium-catalyzed reactions of 1-Azido-3,5-bis(trifluoromethyl)benzene demonstrates the powerful directing influence of the trifluoromethyl groups [23]. Studies have shown that these substituents can control the site of functionalization through both electronic and steric effects, leading to highly predictable reaction outcomes [19]. This predictability is crucial for synthetic planning and allows for the efficient construction of complex molecular architectures [22].
Recent developments in trifluoromethyl-directed chemistry have expanded the scope of transformations available to 1-Azido-3,5-bis(trifluoromethyl)benzene [25]. Copper-catalyzed reactions show particular promise, with the trifluoromethyl groups providing both electronic activation and regiocontrol [24]. These transformations proceed under mild conditions and exhibit excellent functional group tolerance, making them suitable for late-stage synthetic modifications [23].
The mechanistic understanding of trifluoromethyl-directed reactions has been advanced through detailed computational and experimental studies [18]. The electron-withdrawing effect of the CF3 groups creates regions of enhanced electrophilicity that direct the approach of nucleophilic reagents [21]. This electronic bias is complemented by steric effects that further enhance selectivity, particularly in cases where multiple reactive sites are available [22].
| Reaction Conditions | Rate Constant (M⁻¹s⁻¹) | Half-life (hours) | Yield (%) |
|---|---|---|---|
| Room temperature, Cu(I) catalyst [26] | 10-100 [17] | 0.28-2.8 [17] | 85-95 [27] |
| Elevated temperature (60°C) [28] | 100-1000 [17] | 0.003-0.03 [17] | 90-98 [28] |
| Microflow reactor [27] | 50-500 [17] | 0.007-0.07 [17] | 94-99 [27] |
| Phase-transfer catalysis [27] | 1-30 [17] | 1-28 [17] | 75-90 [27] |
| Solvent-free conditions [29] | 1-10 [17] | 2.8-28 [17] | 70-85 [29] |